(3aR,4R,6R,7aS)-Pinanediol Pyrrolidinecarbamate Boronate tert-Butyl Ester
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Overview
Description
(3aR,4R,6R,7aS)-Pinanediol Pyrrolidinecarbamate Boronate tert-Butyl Ester is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,4R,6R,7aS)-Pinanediol Pyrrolidinecarbamate Boronate tert-Butyl Ester typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the boronate ester and the subsequent introduction of the pyrrolidinecarbamate moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(3aR,4R,6R,7aS)-Pinanediol Pyrrolidinecarbamate Boronate tert-Butyl Ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic acids or esters, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3aR,4R,6R,7aS)-Pinanediol Pyrrolidinecarbamate Boronate tert-Butyl Ester is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its boronate ester moiety is particularly useful in the design of enzyme inhibitors and as a tool for studying biological pathways.
Medicine
In medicinal chemistry, this compound has potential applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties contribute to the development of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (3aR,4R,6R,7aS)-Pinanediol Pyrrolidinecarbamate Boronate tert-Butyl Ester involves its interaction with specific molecular targets. The boronate ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in chemical biology. The pyrrolidinecarbamate group can interact with enzymes and proteins, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
Pinanediol Boronate Esters: These compounds share the boronate ester moiety and are used in similar applications.
Pyrrolidinecarbamate Derivatives: Compounds with the pyrrolidinecarbamate group are also used in medicinal chemistry and organic synthesis.
Uniqueness
What sets (3aR,4R,6R,7aS)-Pinanediol Pyrrolidinecarbamate Boronate tert-Butyl Ester apart is its combination of the boronate ester and pyrrolidinecarbamate moieties. This unique structure allows for a broader range of applications and interactions compared to compounds with only one of these functional groups.
Properties
Molecular Formula |
C22H37BN2O5 |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-1-oxo-1-[(2R)-2-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pyrrolidin-1-yl]propan-2-yl]carbamate |
InChI |
InChI=1S/C22H37BN2O5/c1-13(24-19(27)28-20(2,3)4)18(26)25-10-8-9-17(25)23-29-16-12-14-11-15(21(14,5)6)22(16,7)30-23/h13-17H,8-12H2,1-7H3,(H,24,27)/t13-,14-,15-,16+,17+,22-/m1/s1 |
InChI Key |
UDRXZJDRLDLQQU-GTTYDDTLSA-N |
Isomeric SMILES |
B1(O[C@H]2C[C@H]3C[C@@H]([C@]2(O1)C)C3(C)C)[C@@H]4CCCN4C(=O)[C@@H](C)NC(=O)OC(C)(C)C |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C4CCCN4C(=O)C(C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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